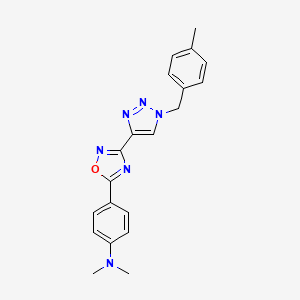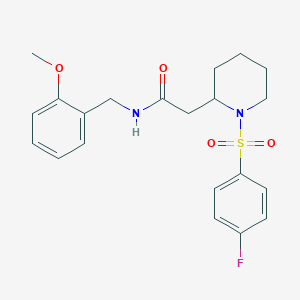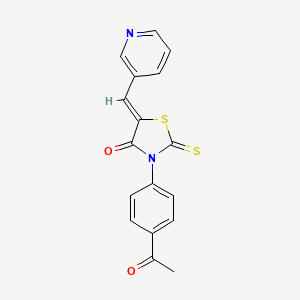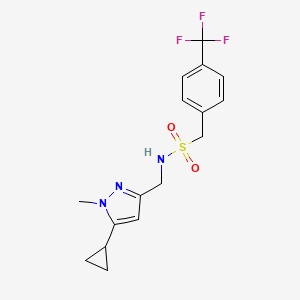
N-(4-cyanophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-(4-cyanophenyl)propanamide is represented by the SMILES stringN#CC(C=C1)=CC=C1NC(CC)=O . This indicates that the compound contains a cyanophenyl group (C6H4CN), a propanamide group (CH2CH2CONH2), and a nitrogen atom connecting these two groups . Physical And Chemical Properties Analysis
N-(4-cyanophenyl)propanamide is a solid compound . Its empirical formula is C10H10N2O, and it has a molecular weight of 174.20 . The compound’s InChI code is1S/C10H10N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies for Anti-Prostatic Carcinoma Applications : N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a derivative, has been studied for its application in treating prostate cancer. Quantum chemical studies using Arguslab software have been conducted to understand the steric energy and the most energetically favorable conformation for blocking androgen receptors in prostate cancer cells (Otuokere & Amaku, 2015).
Immunomodulating Activity : A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This suggests potential for immunomodulating activity (Doria et al., 1991).
Immunosuppressive Activities : N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive activities. The study highlights the potency of certain compounds like 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, which showed significant inhibitory activity on murine splenocytes proliferation and mice delayed-type hypersensitivity assay (Giraud et al., 2010).
Anticonvulsant Activity : New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized. These compounds, combining elements of known antiepileptic drugs, showed broad spectra of activity in preclinical seizure models, indicating potential anticonvulsant applications (Kamiński et al., 2015).
Pharmacokinetics and Metabolism Study : S-1, a selective androgen receptor modulator (SARM) that includes a propanamide structure, has been studied in rats to understand its pharmacokinetics and metabolism. This research helps in understanding the molecular properties and metabolic profiles crucial for preclinical study of propanamides (Wu et al., 2006).
Cytotoxic Evaluation and Topoisomerase II Inhibitory Activity : A series of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, a quinone-based system, have been studied for cytotoxicity and topoisomerase II inhibitory activity. These compounds showed high efficacy in certain cell lines resistant to doxorubicin treatment, indicating potential applications in cancer treatment (Gomez-Monterrey et al., 2011).
Soil Degradation Studies : The degradation of organic compounds such as pesticides in subsoils has been studied using N-(4-nitrophenyl)propanamide as a model compound. Understanding the kinetics of hydrolytic, oxidative, and reductive reactions in soil degradation processes is crucial for environmental studies (Nicholls et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJCIHJJXJTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)

![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)
![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)






![(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2733102.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)